molecular formula C26H32N2O10 B014424 Bapta-tetramethyl ester CAS No. 125367-34-2

Bapta-tetramethyl ester

Cat. No.: B014424
CAS No.: 125367-34-2
M. Wt: 532.5 g/mol
InChI Key: LCPLRKMZANZSAJ-UHFFFAOYSA-N
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Description

Bapta-tetramethyl ester, also known as tetramethyl 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetate, is a biochemical reagent widely used in life science research. It is a lipophilic diester form of Bapta, a well-known calcium chelator. This compound is particularly useful in studies involving calcium signaling due to its ability to sequester calcium ions effectively .

Scientific Research Applications

Bapta-tetramethyl ester is extensively used in scientific research, particularly in the following fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bapta-tetramethyl ester involves several steps. One common method starts with the reaction of 1,2-bis(2-nitrophenoxy)ethane with ethyl chloroacetate in the presence of a base to form the intermediate compound. This intermediate is then reduced to 1,2-bis(2-aminophenoxy)ethane, which is subsequently reacted with methyl bromoacetate to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Bapta-tetramethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid.

    Substitution: Yields various substituted derivatives depending on the reagents used.

    Complexation: Forms calcium-Bapta complexes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bapta-tetramethyl ester is unique due to its lipophilicity, allowing it to easily penetrate cell membranes. This property makes it particularly useful for intracellular calcium chelation compared to other similar compounds .

Properties

IUPAC Name

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O10/c1-33-23(29)15-27(16-24(30)34-2)19-9-5-7-11-21(19)37-13-14-38-22-12-8-6-10-20(22)28(17-25(31)35-3)18-26(32)36-4/h5-12H,13-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPLRKMZANZSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC(=O)OC)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392612
Record name Bapta-tetramethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125367-34-2
Record name N,N′-[1,2-Ethanediylbis(oxy-2,1-phenylene)]bis[N-(2-methoxy-2-oxoethyl)glycine] 1,1′-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125367-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bapta-tetramethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAPTA Tetramethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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